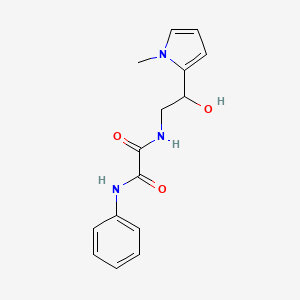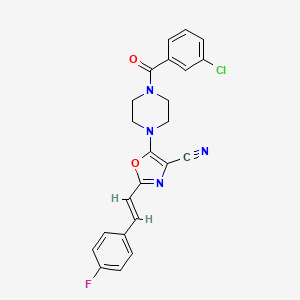![molecular formula C15H11N5S2 B2415751 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894050-19-2](/img/structure/B2415751.png)
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned belongs to the class of [1,2,4]triazolo[4,3-b]pyridazines. These are heterocyclic compounds containing a pyridazine ring fused with a triazole ring .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported to involve a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . A similar method might be applicable to the synthesis of [1,2,4]triazolo[4,3-b]pyridazines .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using X-ray diffraction studies . The structure is likely to be influenced by π–π stacking interactions and short C–H⋯N hydrogen bonds .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and depend on the specific substituents present on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their density, thermal stability, and detonation performance, can be determined using various experimental techniques .Scientific Research Applications
Antiviral Activity
One of the significant applications of derivatives of triazolo[4,3-b]pyridazine is their antiviral properties. Shamroukh and Ali (2008) studied various derivatives of this compound, including 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione, and found them to have promising antiviral activity against hepatitis A virus (HAV). This highlights the potential of these compounds in antiviral drug development (Shamroukh & Ali, 2008).
Anti-diabetic Potential
Triazolo-pyridazine derivatives also show promise in treating diabetes. Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines and evaluated their potential as anti-diabetic drugs. They demonstrated significant Dipeptidyl peptidase-4 (DPP-4) inhibition, which is key in diabetes management (Bindu, Vijayalakshmi & Manikandan, 2019).
Cardiovascular Applications
In the realm of cardiovascular health, compounds like 1,2,4-triazolo[1,5-a]pyrimidines fused to pyridazine have been explored for their vasodilating and antihypertensive activities. Sato et al. (1980) found that some of these compounds, particularly those fused to pyridine and pyridazine, have significant coronary vasodilating and antihypertensive properties (Sato et al., 1980).
Antimicrobial Properties
The antimicrobial properties of triazolo[4,3-b]pyridazine derivatives have been extensively researched. For instance, Prakash et al. (2011) synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and demonstrated their potent antimicrobial activities (Prakash et al., 2011).
Cancer Research
In cancer research, derivatives of triazolo[4,3-b]pyridazine have been explored for their cytotoxic properties. Mamta et al. (2019) conducted a study on a series of these compounds, revealing their potential as cytotoxic agents against various cancer cell lines (Mamta et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(pyridin-3-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S2/c1-3-11(9-16-7-1)10-22-15-18-17-14-6-5-12(19-20(14)15)13-4-2-8-21-13/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYAWAICCLZKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327680 |
Source


|
| Record name | 3-(pyridin-3-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815917 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894050-19-2 |
Source


|
| Record name | 3-(pyridin-3-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2415668.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2415672.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)
![2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2415680.png)




![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)

